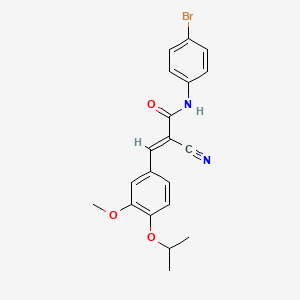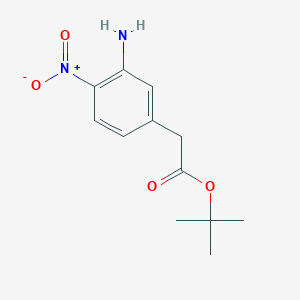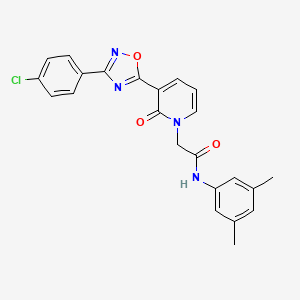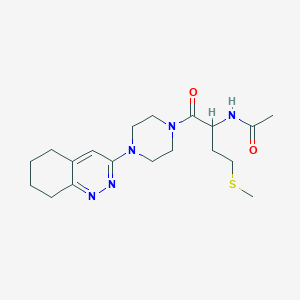![molecular formula C19H15FO4S B2589088 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate CAS No. 477857-16-2](/img/structure/B2589088.png)
2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate” is a complex organic compound. It is a derivative of biphenyl, which is a type of hydrocarbon with two connected phenyl rings . The compound also contains a fluoro group, a methoxy group, and a benzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the biphenyl core, with the two phenyl rings connected by a single bond . One of these rings would have a fluorine atom attached, while the other ring would be connected to the methoxybenzenesulfonate group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate is a compound with potential applications in chemical synthesis and material science. For example, it has been used in the synthesis of fluorinated poly(arylene ether)s with pendant sulfonic acid groups for proton exchange membranes. These materials have shown promising properties for use in fuel cell technologies, including high proton conductivity and enhanced oxidative stability compared to non-fluorinated analogs. The facile synthesis of these fluorinated ethers highlights the compound's role in developing advanced materials for energy applications (Jiaqi Xu et al., 2017).
Pharmaceutical Research
In pharmaceutical research, 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate derivatives have been explored for their potential as anticancer agents. A study on aminothiazole-paeonol derivatives synthesized using this compound showed high anticancer potential against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). Among these, specific derivatives exhibited potent inhibitory activity, demonstrating the compound's relevance in the development of new anticancer therapies (Chia-Ying Tsai et al., 2016).
Antimicrobial Applications
Furthermore, 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate-related molecules have been synthesized for evaluating their antimicrobial activities. Research into eperezolid-like molecules, including derivatives of this compound, has shown high activity against Mycobacterium smegmatis, indicating potential applications in treating bacterial infections (Meltem Yolal et al., 2012).
Advanced Materials Development
The compound's derivatives have also been investigated for their role in the development of advanced materials, such as liquid crystals with photoresponsive behavior. Computational analysis of fluorinated liquid crystals derived from 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate has provided insights into their molecular ordering, offering possibilities for applications in display technologies and optical devices (D. Ojha & V. Pisipati, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-fluoro-4-phenylphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4S/c1-23-15-7-10-17(11-8-15)25(21,22)24-16-9-12-18(19(20)13-16)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBUIIBHQPTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)
![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)
![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)
![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)
